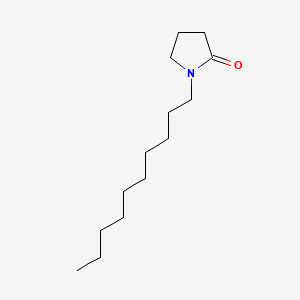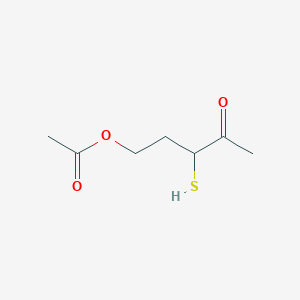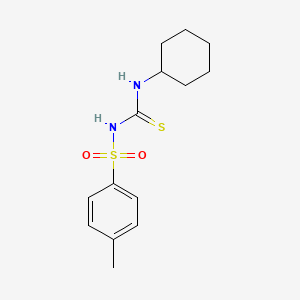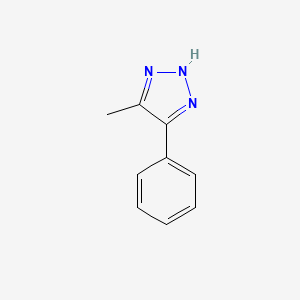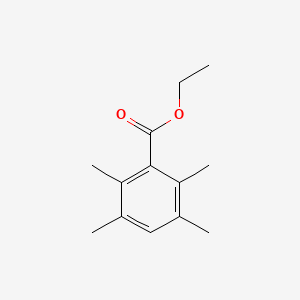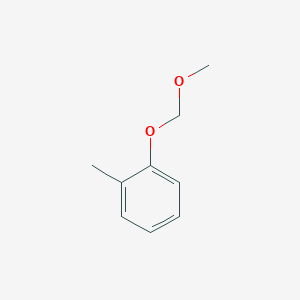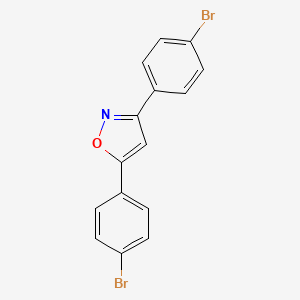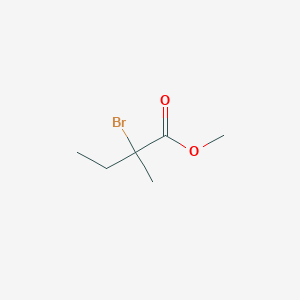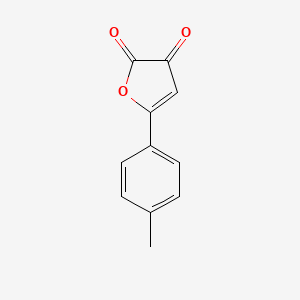
5-(4-Methylphenyl)furan-2,3-dione
Overview
Description
“5-(4-Methylphenyl)furan-2,3-dione” is a chemical compound that has been studied in various scientific research . It is a derivative of furan-2,3-dione, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of “5-(4-Methylphenyl)furan-2,3-dione” involves the thermal decomposition of 4-acyl substituted furan-2,3-dione . This leads to the formation of an α-oxo ketene intermediate, which undergoes nucleophilic addition reactions with amides . The open-chain α-N-acyl-oxo-amide derivatives obtained from these reactions show ketoenol tautomerism .Molecular Structure Analysis
The molecular structure of “5-(4-Methylphenyl)furan-2,3-dione” has been confirmed by elemental analysis, IR, 1H and 13C NMR . The crystal structure of a related compound, “5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid”, has also been studied .Chemical Reactions Analysis
The chemical reactions of “5-(4-Methylphenyl)furan-2,3-dione” involve the thermal decomposition of 4-acyl substituted furan-2,3-dione . This leads to the formation of an α-oxo ketene intermediate, which undergoes nucleophilic addition reactions with amides . The open-chain α-N-acyl-oxo-amide derivatives obtained from these reactions show ketoenol tautomerism .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Various methods have been developed for synthesizing compounds related to 5-(4-Methylphenyl)furan-2,3-dione. For instance, Piggott and Wege (2003) detailed the synthesis of 5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione, a metabolite isolated from plants like Aloe ferox, through annulation reactions and furan ring construction (Piggott & Wege, 2003). Similarly, Yin et al. (2008) developed a method to synthesize 3-methylthio-substituted furans from aryl methyl ketones (Yin et al., 2008).
Structural Analysis : The structural analysis of related compounds is crucial for understanding their properties and potential applications. Silva et al. (2018) investigated the structures of two tetraketones, including 2,2'-((5-(4-bromophenyl)furan-2-yl)methylene) bis (5,5-dimethylcyclohexane-1,3-dione), using various spectroscopic techniques (Silva et al., 2018).
Chemical Reactions and Properties
Chemical Reactions : Understanding the chemical reactions involving compounds similar to 5-(4-Methylphenyl)furan-2,3-dione is essential for their application in scientific research. For example, Koyanagi et al. (1997) outlined a synthetic route to 2-substituted naphtho[2,3-b]furan-4,9-dione, demonstrating various chemical reactions these compounds can undergo (Koyanagi et al., 1997).
Physical and Electronic Properties : The study of physical and electronic properties of furan-2,3-dione derivatives, including those similar to 5-(4-Methylphenyl)furan-2,3-dione, is another important research area. Hnach et al. (1992) used 17O NMR to study the steric and electronic effects in furan-2,3-dione derivatives (Hnach et al., 1992).
Potential Applications in Organic Synthesis
- Organic Synthesis Applications : Compounds related to 5-(4-Methylphenyl)furan-2,3-dione have potential applications in organic synthesis. For instance, the synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones, as demonstrated by Üngören et al. (2013), suggests their utility in creating herbicides and pesticides (Üngören, Dilekoğlu, & Koca, 2013). Additionally, Mohammadizadeh, Saberi, and Taghavi (2016) presented a method for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives, highlighting the versatility of these compounds in chemical synthesis (Mohammadizadeh, Saberi, & Taghavi, 2016).
properties
IUPAC Name |
5-(4-methylphenyl)furan-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)14-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIZZYJVDREKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365550 | |
| Record name | 5-(4-methylphenyl)furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55991-68-9 | |
| Record name | 5-(4-methylphenyl)furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/no-structure.png)
